molecular formula C15H18ClNO2 B2417849 (E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one CAS No. 1207061-38-8

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one

Cat. No.: B2417849
CAS No.: 1207061-38-8
M. Wt: 279.76
InChI Key: AZQMKTLCPGJHJF-VOTSOKGWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone in the presence of a base. For this compound, 2-chlorobenzaldehyde and 4-methoxypiperidin-1-ylacetone are used as starting materials. The reaction is usually conducted in an ethanol solution with sodium hydroxide as the base, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Possible applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for (E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, such as enzymes, receptors, and signaling pathways. The presence of the chlorophenyl and methoxypiperidinyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the phenyl ring.

    (E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one: Similar structure but with a different substitution on the piperidine ring.

Uniqueness

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one is unique due to the specific combination of the chlorophenyl and methoxypiperidinyl groups, which may confer distinct chemical and biological properties compared to other chalcones.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-19-13-8-10-17(11-9-13)15(18)7-6-12-4-2-3-5-14(12)16/h2-7,13H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQMKTLCPGJHJF-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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